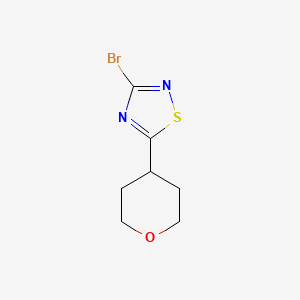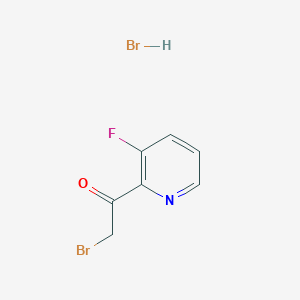
2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone hydrobromide
Overview
Description
2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone hydrobromide (2-BFPE-HBr) is an organic compound with a wide range of applications in scientific research. It is an important intermediate compound in the synthesis of various organic compounds, and its unique chemical structure makes it suitable for use in a variety of chemical reactions. In addition, 2-BFPE-HBr has been found to possess several biochemical and physiological effects, making it a valuable tool for researchers.
Scientific Research Applications
Synthesis and Reactivity
- 2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone hydrobromide is used in synthesis processes. For instance, its analog, 1-(6-Bromo-pyridin-3-yl)-ethanone, is synthesized using dibromo-pyridine through magnesium halide exchange and nucleophilic substitution reactions, highlighting its utility in creating complex chemical structures (Zeng-sun Jin, 2015).
Structural Analysis and Hydrogen Bonding Patterns
- The compound and its analogs are subjects of structural analysis. For instance, enaminones like 1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone show bifurcated intra- and intermolecular hydrogen bonding, crucial for understanding their chemical behavior and potential applications (James L. Balderson et al., 2007).
Pyridylcarbene Formation
- It's used in studies like the formation of pyridylcarbene intermediates, where bromo-triazolo pyridine decomposes under certain conditions to form various bromo-pyridinyl products, showing its potential in creating diverse chemical entities (B. Abarca et al., 2006).
Anticancer Research
- Novel compounds derived from this chemical, like dienone pyridine ethanone curcumin analogues, have been investigated for their anticancer properties, showing its application in medicinal chemistry (H. Chandru et al., 2008).
Synthesis of Biologically Active Compounds
- Derivatives of this compound are used in synthesizing biologically active compounds, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which can be utilized in developing pharmaceuticals (Linxiao Wang et al., 2016).
Antimicrobial Applications
- Synthesized compounds like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone show significant antimicrobial activity, indicating its potential in addressing bacterial resistance issues (J. Salimon et al., 2011).
Cytotoxicity and Molecular Docking Studies
- Its derivatives are also studied for cytotoxicity and in molecular docking studies to understand their interactions with biological molecules, providing insights for drug development (M. Govindhan et al., 2017).
properties
IUPAC Name |
2-bromo-1-(3-fluoropyridin-2-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO.BrH/c8-4-6(11)7-5(9)2-1-3-10-7;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXATXGGOKCCMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)CBr)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1382664.png)


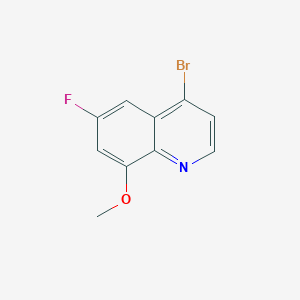
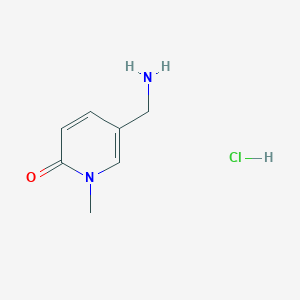
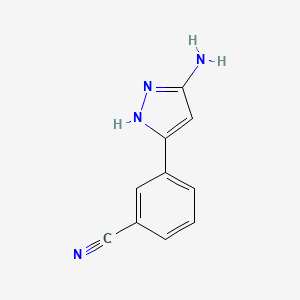
![3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1382675.png)
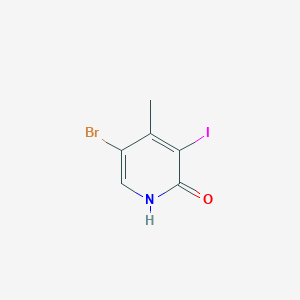
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382678.png)

![Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B1382680.png)
![{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride](/img/structure/B1382682.png)
